![molecular formula C20H21N3OS B2624745 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 863594-20-1](/img/structure/B2624745.png)
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide” is a compound that has been identified as a potent phosphoinositide 3-kinase inhibitor . It is a type of N-heterocyclic compound . The compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The compound was synthesized in seven steps from commercially available substances . The synthesis process yielded a colorless solid . The yield was 67% .Molecular Structure Analysis
The molecular formula of the compound is C17H15N3OS. The compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The compound showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The IC50 of a representative compound could reach 3.6 nm . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
The compound is a colorless solid . It has a melting point of 230–232 °C . The compound was characterized by 1H NMR (400 MHz, DMSO-d6) spectrum .Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Antimicrobial Activity
These compounds have also been identified as having potent antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs, which are increasingly needed due to the rise of antibiotic-resistant bacteria.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have shown significant herbicidal activity . This suggests that they could be used in the development of new herbicides, which are essential for controlling unwanted vegetation in agriculture.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory effects . Anti-inflammatory drugs are used to reduce inflammation and pain in conditions like arthritis, so this compound could potentially be used in the development of new treatments for such conditions.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This could lead to the development of new antifungal medications, which are used to treat fungal infections in humans.
Antitumor Activity
These compounds have been identified as having antitumor activities . This suggests that they could be used in the development of new cancer treatments.
Phosphoinositide 3-Kinase Inhibitory Activity
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3K is an enzyme that is often overactive in cancer cells, so inhibiting it can help to slow down or stop the growth of these cells.
Anti-fibrosis Activity
Some thiazolo[5,4-b]pyridine derivatives have displayed better anti-fibrosis activity than Pirfenidone , a drug used to treat idiopathic pulmonary fibrosis. This suggests that they could potentially be used in the development of new treatments for fibrotic diseases.
Mechanism of Action
Target of Action
The primary target of the compound N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Biochemical Pathways
The inhibition of PI3K by N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide’s action include the inhibition of PI3K and disruption of the PI3K/AKT/mTOR pathway . This can lead to the inhibition of cell growth, proliferation, and survival, particularly in cancer cells .
properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13-9-10-15(19-23-16-8-5-11-21-20(16)25-19)12-17(13)22-18(24)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSUCINGMKHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide |
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